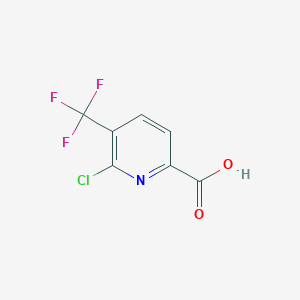

6-Chloro-5-(trifluoromethyl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-3(7(9,10)11)1-2-4(12-5)6(13)14/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQPJHRYVXXZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743795 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855915-21-8 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-(trifluoromethyl)picolinic acid

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-5-(trifluoromethyl)picolinic acid (CAS No. 855915-21-8), a key heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of chloro, trifluoromethyl, and carboxylic acid functionalities on the pyridine scaffold makes this molecule a versatile intermediate for the synthesis of complex, high-value chemical entities. This document details its physicochemical properties, outlines a logical synthetic strategy based on established chemical principles, explores its applications in drug discovery, and provides essential safety and handling protocols. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this compound's unique chemical architecture.

Core Chemical Identity and Properties

This compound is a substituted pyridine derivative. The pyridine ring, a foundational structure in many biologically active molecules, is functionalized with three key groups that dictate its reactivity and utility:

-

Carboxylic Acid (-COOH) at C2: Provides a primary reactive site for amide bond formation, esterification, or further derivatization, enabling linkage to other molecular fragments.

-

Chloro Group (-Cl) at C6: Acts as a leaving group in nucleophilic aromatic substitution reactions and serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

-

Trifluoromethyl Group (-CF3) at C5: This electron-withdrawing group significantly modulates the electronic properties of the pyridine ring.[1] In drug development, the -CF3 group is prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering lipophilicity and electrostatic interactions.[2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | 855915-21-8 | [3] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [3] |

| Molecular Weight | 225.55 g/mol | [3] |

| Melting Point | 166-167 °C | [4] |

| Boiling Point | 314.1±42.0 °C (Predicted) | [4] |

| Density | 1.603±0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.76±0.10 (Predicted) | [4] |

| SMILES | O=C(O)C1=NC(Cl)=C(C(F)(F)F)C=C1 | [3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |

Synthesis and Reaction Chemistry

The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, a logical and industrially relevant synthetic pathway can be constructed based on the synthesis of its closely related methyl ester, Methyl 6-chloro-5-(trifluoromethyl)picolinate (CAS 1211518-35-2), followed by a standard hydrolysis step.

Proposed Synthetic Workflow

The overall strategy involves the preparation of the methyl ester intermediate, which is then hydrolyzed to yield the target carboxylic acid. This approach is common in organic synthesis as esters often serve as protecting groups for carboxylic acids and can be easier to purify via chromatography or distillation.

Caption: Proposed two-step synthesis of the target acid via its methyl ester.

Experimental Protocol: Hydrolysis of Methyl 6-chloro-5-(trifluoromethyl)picolinate

This protocol describes the final, critical step in the proposed synthesis. The procedure is a standard saponification reaction.

Causality Behind Experimental Choices:

-

Solvent System (THF/Water/Methanol): A mixture of solvents is used to ensure the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide reagent.

-

Base (Sodium Hydroxide): NaOH is a strong nucleophile that attacks the electrophilic carbonyl carbon of the ester, initiating the hydrolysis. It is also inexpensive and readily available.

-

Reaction Monitoring (TLC/LC-MS): Thin-Layer Chromatography or Liquid Chromatography-Mass Spectrometry is essential for tracking the disappearance of the starting material to determine when the reaction is complete, preventing over-running or incomplete conversion.

-

Acidic Workup (HCl): After the base has formed the sodium carboxylate salt, a strong acid like HCl is required to protonate the salt, yielding the final, neutral carboxylic acid product, which is typically less soluble in water and can be extracted or filtered.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloro-5-(trifluoromethyl)picolinate (1.0 eq) in a 3:1:1 mixture of Tetrahydrofuran (THF), water, and methanol.

-

Addition of Base: Add an aqueous solution of Sodium Hydroxide (NaOH, 1.5 eq) dropwise to the stirring solution at room temperature.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

-

Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, Methanol) under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2N Hydrochloric Acid (HCl) while stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid product should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.

-

Drying: Dry the isolated solid under vacuum to yield this compound. Purity can be assessed by NMR, LC-MS, and melting point analysis.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile scaffold for building diverse molecular libraries. Its distinct reactive sites allow for systematic chemical modifications to explore structure-activity relationships (SAR).

The incorporation of trifluoromethylpyridine moieties is a well-established strategy in the design of modern pharmaceuticals and agrochemicals.[2] For instance, the methyl ester of the title compound is used to prepare pyridine amides that act as cannabinoid CB2 receptor agonists.[5] Furthermore, related substituted picolinic acid structures have been integral to the development of potent MDM2 inhibitors for oncology applications.[6]

Role as a Core Building Block

The compound serves as a starting point for generating a wide array of derivatives through reactions at its two primary functional handles.

Caption: Application workflow showing derivatization pathways for library synthesis.

This strategic derivatization allows for the rapid exploration of chemical space around the core scaffold, which is a cornerstone of modern lead optimization in drug discovery programs targeting kinases, G-protein coupled receptors, and other enzyme classes.[7]

Safety, Handling, and Storage

All chemical reagents should be handled by technically qualified personnel who are familiar with the potential hazards.[8] While a specific, comprehensive safety data sheet (SDS) for this compound is not widely published, data from closely related analogues like its methyl ester and other chlorotrifluoromethylpyridines can be used to infer its likely hazard profile.[9][10]

4.1. Hazard Identification (Inferred)

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Potential Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Potential Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

4.2. Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (CFR 1910.133 or EN166 compliant).[9]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical synthesis. Its trifunctionalized pyridine core offers chemists a robust platform for constructing novel molecular architectures. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in research and development programs.

References

-

Bide Pharmatech Ltd. This compound suppliers & manufacturers in China. LookChem. Available at: [Link]

-

Appchem. This compound | 855915-21-8. Appchem. Available at: [Link]

-

ChemUniverse. Request Bulk Quote - this compound. ChemUniverse. Available at: [Link]

-

ChemBK. 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid. ChemBK. Available at: [Link]

-

Angene. Exploring 3-Chloro-5-(Trifluoromethyl)Picolinic Acid: Properties and Applications. Angene. Available at: [Link]

-

ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. ResearchGate. Available at: [Link]

-

ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)picolinic Acid. ACS Publications. Available at: [Link]

- Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents.

-

PubMed. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. PubMed. Available at: [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. Available at: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. This compound CAS#: 855915-21-8 [chemicalbook.com]

- 5. Methyl 6-chloro-5-(trifluoroMethyl)picolinate | 1211518-35-2 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1221171-90-9 6-Chloro-5-(trifluoromethoxy)picolinic acid AKSci 3597DH [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. 1211518-35-2|Methyl 6-chloro-5-(trifluoromethyl)picolinate|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-(trifluoromethyl)picolinic acid

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 6-Chloro-5-(trifluoromethyl)picolinic acid, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. While direct, published experimental spectra for this specific compound are not widely available, this document leverages foundational spectroscopic principles and data from structurally analogous molecules to present a detailed, predictive analysis. We furnish predicted data for Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed, field-proven experimental protocols. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a robust methodology for the structural elucidation and quality control of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₃ClF₃NO₂) is a pyridine ring substituted with three distinct electron-withdrawing groups: a carboxylic acid at the 2-position, a trifluoromethyl group at the 5-position, and a chlorine atom at the 6-position.

Chemical Structure:

Figure 1: Chemical Structure of this compound

The combined inductive and resonance effects of these substituents create a highly electron-deficient aromatic system. This electronic environment is the primary determinant of the molecule's spectroscopic behavior, leading to characteristic downfield shifts in NMR, high-frequency vibrations in IR for the carbonyl group, and predictable fragmentation pathways in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Predicted ¹H NMR Spectral Data

The structure possesses two aromatic protons (at the C3 and C4 positions) and one acidic proton from the carboxyl group.

-

Aromatic Protons (H-3, H-4): The powerful deshielding effect of the nitrogen atom and the three electron-withdrawing groups will shift these protons significantly downfield, likely into the 8.0-9.0 ppm range.[1] They will appear as two distinct doublets due to ortho-coupling (³JHH).

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a very downfield chemical shift, typically δ > 12 ppm.[2] Its position is highly dependent on solvent and concentration due to hydrogen bonding, and it can be exchanged with D₂O, causing the signal to disappear.[2]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| > 12.0 | broad singlet | COOH | Characteristic of a carboxylic acid proton; exchangeable with D₂O. |

| 8.5 - 8.8 | doublet (d) | H-4 | Proximity to the strongly withdrawing CF₃ group results in a significant downfield shift. |

| 8.2 - 8.5 | doublet (d) | H-3 | Less deshielded than H-4 but still significantly downfield due to the adjacent COOH and ring nitrogen. |

Predicted ¹³C NMR Spectral Data

The molecule has seven unique carbon atoms. The chemical shifts are influenced by the electronegativity of the attached atoms and substituent effects.

-

Carbonyl Carbon (C=O): Expected in the typical range for carboxylic acids, from 165-175 ppm.[2]

-

Aromatic Carbons: These will resonate between 120-160 ppm. The carbon attached to the CF₃ group (C-5) will appear as a quartet due to ¹JCF coupling. The carbon attached to chlorine (C-6) will also be significantly deshielded.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to ¹JCF coupling, typically in the 120-130 ppm range.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 165 - 170 | C-7 (COOH) | Typical range for an aromatic carboxylic acid carbon.[2] |

| 150 - 155 | C-6 | Attached to electronegative chlorine and adjacent to ring nitrogen. |

| 148 - 153 | C-2 | Attached to the carboxylic acid and adjacent to ring nitrogen. |

| 140 - 145 | C-4 | Aromatic CH, influenced by adjacent CF₃ group. |

| 130 - 135 (q) | C-5 | Attached to CF₃ group; will exhibit splitting due to C-F coupling. |

| 120 - 125 (q) | -CF₃ | Quartet signal characteristic of a trifluoromethyl group. |

| 123 - 128 | C-3 | Aromatic CH, least deshielded of the ring carbons. |

Experimental Protocol for NMR Analysis

This protocol provides a self-validating workflow for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to the acidic proton).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 400 MHz or higher.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution, using the solvent lock signal.

-

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse (zg30) experiment.

-

Scans: Acquire 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a 2-5 second delay to ensure full relaxation of protons.

-

Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₅ at 2.50 ppm).[3]

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

-

Scans: Acquire 1024-4096 scans due to the low natural abundance of ¹³C.

-

Referencing: Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).[3]

-

Caption: A standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is ideal for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The spectrum will be dominated by absorptions from the carboxylic acid and trifluoromethyl groups.

Table 3: Predicted Major IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 2500 - 3300 | O-H stretch (H-bonded) | Broad, Strong | Characteristic of a carboxylic acid dimer.[2] |

| 1710 - 1740 | C=O stretch | Strong | Typical for an aromatic carboxylic acid. Conjugation and electron-withdrawing groups influence the exact position.[2] |

| 1550 - 1610 | Aromatic C=C/C=N stretch | Medium | Skeletal vibrations of the pyridine ring. |

| 1250 - 1350 | C-F stretch | Very Strong | Symmetrical stretching of the CF₃ group. |

| 1100 - 1200 | C-F stretch | Very Strong | Asymmetrical stretching of the CF₃ group. |

| 700 - 800 | C-Cl stretch | Medium-Weak | Carbon-chlorine bond vibration. |

Experimental Protocol for FTIR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, rapid method for analyzing solid samples.[4]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty, clean crystal. This is crucial for data integrity.

-

-

Sample Application:

-

Place a small amount (1-5 mg) of the solid sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.[5]

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to achieve a high-quality spectrum.

-

-

Post-Analysis:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe to prevent cross-contamination.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. benchchem.com [benchchem.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

solubility of 6-Chloro-5-(trifluoromethyl)picolinic acid in different solvents

An In-depth Technical Guide to the Solubility of 6-Chloro-5-(trifluoromethyl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted pyridine carboxylic acid derivative of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, characterized by a polar picolinic acid backbone and lipophilic chloro and trifluoromethyl substituents, results in a complex solubility profile.[3] This guide provides a comprehensive analysis of the theoretical principles governing its solubility, predictive data in a range of common laboratory solvents, detailed experimental protocols for solubility determination, and essential safety and handling information. The insights presented herein are designed to empower researchers to make informed decisions in experimental design, reaction optimization, and formulation development.

Introduction: A Molecule of Dichotomous Character

This compound (CAS No. 855915-21-8) is a heterocyclic organic compound with the molecular formula C₇H₃ClF₃NO₂.[4] Its utility as a synthetic intermediate stems from the unique combination of its functional groups:

-

Picolinic Acid Core: The pyridine-2-carboxylic acid structure provides a key site for chemical modification and imparts polarity. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen serves as a hydrogen bond acceptor.[5]

-

Electron-Withdrawing Substituents: The chloro and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which significantly impacts the electronic properties of the pyridine ring and the acidity of the carboxylic acid.[2][3]

-

Lipophilic Moieties: The trifluoromethyl group, in particular, is known to substantially increase lipophilicity, a property that can enhance membrane permeability in biological systems.[3][6]

This duality of a polar, hydrogen-bonding core and lipophilic, electron-withdrawing substituents dictates the compound's interaction with different solvents. Understanding this interplay is critical for its effective use in research and development.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[7] For this compound, we must consider its capacity for hydrogen bonding, dipole-dipole interactions, and van der Waals forces against the properties of the solvent.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are strong hydrogen bond donors and acceptors. They are expected to interact favorably with the carboxylic acid and pyridine nitrogen of the target molecule. The parent compound, picolinic acid, is notably soluble in water and ethanol.[5][8] However, the bulky and hydrophobic chloro and trifluoromethyl groups on the substituted analogue will likely diminish its solubility in highly polar protic solvents like water.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. They are effective at dissolving polar molecules through dipole-dipole interactions. Given the compound's significant dipole moment, good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot engage in hydrogen bonding. The polar carboxylic acid group will strongly disfavor dissolution. While the lipophilic -CF₃ group enhances solubility in non-polar environments, it is unlikely to overcome the polarity of the acid moiety, leading to predicted poor solubility.[3]

-

Aqueous Acid-Base Chemistry: The carboxylic acid group is, by definition, acidic. In the presence of a base (e.g., NaOH, NaHCO₃), it will deprotonate to form a highly polar and water-soluble carboxylate salt. This acid-base reaction is a powerful tool for modulating aqueous solubility.[9][10] Conversely, the basicity of the pyridine nitrogen is severely diminished by the potent electron-withdrawing effects of the adjacent chloro and trifluoromethyl groups, suggesting that solubility in aqueous acid will be limited.

Predictive Solubility Profile

While specific quantitative experimental data for this compound is not widely published, a qualitative solubility profile can be expertly predicted based on the theoretical principles discussed.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Sparingly Soluble | The polar carboxylic acid and pyridine nitrogen favor interaction, but this is counteracted by the large, hydrophobic trifluoromethyl and chloro groups.[3][8] |

| Methanol, Ethanol | Soluble | These alcohols balance polarity with some non-polar character, effectively solvating both the polar and lipophilic regions of the molecule. Picolinic acid is soluble in ethanol.[5] | |

| Polar Aprotic | Acetone, DMSO, Acetonitrile (MeCN) | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance will facilitate dissolution. |

| Non-Polar | Hexane, Toluene | Insoluble / Very Poorly Soluble | The high polarity of the carboxylic acid group prevents effective solvation by non-polar solvents. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Soluble | Deprotonation of the carboxylic acid forms a highly polar, water-soluble carboxylate salt.[10] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The pyridine nitrogen is not sufficiently basic to be protonated due to strong electron-withdrawing groups, preventing salt formation. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, the equilibrium shake-flask method is a robust and widely accepted standard.[11] This protocol ensures that the solution reaches saturation, providing a reliable measurement of solubility at a given temperature.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of the chosen solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the vial in a constant-temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 24 hours to allow the excess solid to settle completely. Alternatively, centrifuge the sample to expedite phase separation.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a fine-particle filter (e.g., 0.22 µm).

-

Quantification: Dilute the collected sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[11]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL, g/L, or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Key Physicochemical Influences

The Role of pH

As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent. At pH values significantly below its pKa, the neutral, less soluble form will predominate. As the pH rises above the pKa, the compound deprotonates to form the highly soluble carboxylate anion. This relationship is fundamental for designing extraction and purification protocols.

Caption: pH-dependent equilibrium of the carboxylic acid.

The Impact of Temperature

For most solid organic compounds, solubility in a liquid solvent increases with temperature.[11] This endothermic dissolution process means that heating a solution can allow more solute to dissolve. This principle is the cornerstone of recrystallization techniques used for purification, where a saturated solution at a high temperature is cooled to induce the crystallization of the pure compound, leaving impurities behind in the solvent.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety.

-

Hazard Identification: This compound is classified as an irritant. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166 standards, nitrile gloves, and a lab coat.[14][15]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

-

Handling Procedures: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry place in a tightly sealed container. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[1]

-

Spill & First Aid: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[14] If contact occurs, move to fresh air for inhalation, rinse eyes thoroughly with water for at least 15 minutes, and wash skin with soap and plenty of water.[14][16]

Conclusion

This compound presents a nuanced solubility profile dictated by the interplay of its polar carboxylic acid head and its lipophilic, halogenated ring structure. It is predicted to be most soluble in polar organic solvents such as methanol, ethanol, and DMSO, as well as in aqueous basic solutions where it forms a soluble salt. Its solubility is expected to be limited in water and very poor in non-polar hydrocarbon solvents. The experimental protocols and theoretical insights provided in this guide offer a robust framework for scientists to effectively handle, dissolve, and utilize this important chemical intermediate in their research endeavors.

References

- Benchchem. Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability.

-

MDPI. Solubility and Crystallization Studies of Picolinic Acid. (2023-02-24). Available from: [Link]

- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis.

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. (2025-02-11). Available from: [Link]

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... | Download Scientific Diagram. Available from: [Link]

-

ChemBK. pyridine-4-carboxylic acid. Available from: [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Wikipedia. Picolinic acid. Available from: [Link]

-

Solubility of Organic Compounds. (2023-08-31). Available from: [Link]

-

Appchem. This compound. Available from: [Link]

-

NIH. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC. Available from: [Link]

- SAFETY DATA SHEET.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

NIH. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025-07-18). Available from: [Link]

-

ChemBK. 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, 5-Carboxy-2-chloro-3-(trifluoromethyl)pyridine. (2024-04-09). Available from: [Link]

-

NIH. 6-Chloropicolinic acid. Available from: [Link]

-

PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available from: [Link]

-

MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. appchemical.com [appchemical.com]

- 5. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. Picolinic acid - Wikipedia [en.wikipedia.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. youtube.com [youtube.com]

- 12. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. acrospharma.co.kr [acrospharma.co.kr]

- 15. fishersci.com [fishersci.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

mechanism of action of 6-Chloro-5-(trifluoromethyl)picolinic acid in plants

An In-Depth Technical Guide: The Molecular Mechanism of Action of 6-Chloro-5-(trifluoromethyl)picolinic Acid in Plants

Executive Summary

This compound is a member of the picolinic acid chemical family, which functions as a synthetic auxin herbicide. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability in planta leads to a sustained and overwhelming hormonal response in susceptible species, primarily broadleaf weeds.[1][2] The core mechanism of action involves the hijacking of the plant's primary auxin perception and signaling pathway. The compound acts as a "molecular glue," binding to the TIR1/AFB family of F-box proteins, which are substrate-recognition components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][4] This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, targeting them for ubiquitination and subsequent degradation by the 26S proteasome.[1][5] The removal of these repressors unleashes Auxin Response Factors (ARFs), leading to the massive transcription of early auxin-responsive genes. This transcriptional reprogramming triggers a catastrophic cascade of hormonal imbalances, most notably the overproduction of ethylene and abscisic acid (ABA), which culminates in uncontrolled growth, senescence, and rapid plant death.[1]

Part 1: Foundational Concepts of a Synthetic Auxin

The Picolinic Acids: A Subclass of Auxinic Herbicides

The auxinic herbicides were among the first selective organic herbicides developed, revolutionizing weed control by effectively targeting broadleaf weeds in cereal crops and turf.[6] They are broadly categorized into several chemical families, including phenoxycarboxylic acids, benzoic acids, and pyridinecarboxylic acids.[2][5] this compound belongs to the picolinic acid group, which also includes commercially significant herbicides like picloram, clopyralid, and the newer arylpicolinates such as halauxifen-methyl.[7][8] These compounds share a common functional characteristic: they mimic the effects of IAA at the molecular level but are resistant to the plant's natural degradation pathways, making them persistent and potent "super-auxins".[1]

Chemical Profile: this compound

-

Chemical Name: this compound

-

CAS Number: 855915-21-8[9]

-

Molecular Formula: C₇H₃ClF₃NO₂[9]

-

Molecular Weight: 225.55 g/mol [9]

-

Structure: The essential structural features for activity are a carboxylic acid group, which carries a strong negative charge, separated from a planar aromatic pyridine ring.[1] The trifluoromethyl and chlorine substituents on the ring are critical for its specific binding affinity and herbicidal potency.

Phytotoxic Manifestations in Susceptible Plants

Application of this compound to a susceptible broadleaf plant induces a suite of characteristic symptoms of auxin overdose. These include:

-

Epinasty: Uncontrolled and disorganized cell elongation results in twisting and curling of stems and petioles.[10]

-

Leaf Cupping and Crinkling: Abnormal cell division and expansion in leaf tissues lead to malformations.[10]

-

Tissue Swelling: Proliferation of tissue, particularly at the stem base and nodes.

-

Senescence and Necrosis: A cascade of stress responses, including ethylene and ABA production, leads to premature aging, chlorosis (yellowing), and eventual tissue death.[1][5]

Part 2: The Core Molecular Mechanism: Hijacking Protein Degradation

The Target: The SCF-TIR1/AFB Auxin Co-Receptor Complex

The central hub for auxin perception in plants is a co-receptor system involving the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) family of F-box proteins.[3][4] These proteins do not act alone; they are integral components of a larger E3 ubiquitin ligase complex known as SCF. In the absence of auxin, the transcriptional activity of Auxin Response Factors (ARFs) is held in check by a family of repressor proteins called Aux/IAAs, which bind directly to them.[11]

The "Molecular Glue" Model of Action

This compound initiates its action by diffusing into the cell nucleus and binding to a pocket on the surface of the TIR1/AFB protein.[4] This binding event is not a simple competitive inhibition; rather, the herbicide enhances the binding affinity between the TIR1/AFB protein and the degron domain of an Aux/IAA repressor protein.[1][4] The herbicide essentially functions as a "molecular glue," stabilizing this three-part complex (TIR1/AFB - Herbicide - Aux/IAA). This stabilized interaction allows the SCF complex to efficiently attach ubiquitin tags to the Aux/IAA protein, marking it for destruction by the 26S proteasome.[5] The resulting degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to activate target genes.

Receptor Specificity: A Preference for AFB5

While the natural auxin IAA can bind to multiple members of the TIR1/AFB family, studies on picolinic acid herbicides have revealed a distinct binding preference.[4] Molecular docking and bioactivity assays using Arabidopsis thaliana mutants have shown that compounds structurally related to this compound bind with significantly higher affinity to AFB5 compared to TIR1.[7][12] This specificity may contribute to their high potency and could be a key factor in designing future herbicides with tailored weed control spectrums.

Part 3: The Downstream Cascade to Phytotoxicity

The degradation of Aux/IAA repressors is the trigger for a devastating downstream cascade. The massive, unregulated transcription of auxin-responsive genes leads to severe hormonal and metabolic disruption.

Ethylene Overproduction: The First Wave of Stress

One of the earliest and most dramatic responses to auxinic herbicide treatment is a burst of ethylene production.[1] This is a direct consequence of the transcriptional activation of genes encoding ACC synthase (ACS), the rate-limiting enzyme in ethylene biosynthesis.[13] This flood of ethylene contributes to epinasty, senescence, and symptom development.

ABA Accumulation: The Executioner Hormone

The auxin-induced ethylene surge acts as a signal to trigger a massive accumulation of abscisic acid (ABA), a key stress hormone that strongly inhibits growth.[1][5] This response is mediated by the upregulation of the gene for 9-cis-epoxycarotenoid dioxygenase (NCED), the pivotal enzyme in the ABA biosynthesis pathway.[1][13] The resulting supra-optimal levels of ABA are a primary factor responsible for the profound growth inhibition, stomatal closure, and eventual death of the plant.

Part 4: Key Experimental Methodologies

The elucidation of this mechanism relies on a suite of robust biochemical and molecular biology techniques. The protocols described here represent self-validating systems for assessing the activity and mechanism of novel auxinic compounds.

Protocol 4.1: Surface Plasmon Resonance (SPR) for Receptor Binding Kinetics

Causality: SPR provides a direct, real-time, and label-free measurement of the binding and dissociation between the herbicide (analyte) and the purified receptor protein (ligand). This allows for the quantitative determination of binding affinity (KD), which is a crucial parameter for validating that the compound physically interacts with its intended target.[14][15]

Step-by-Step Methodology:

-

Protein Immobilization: Covalently immobilize purified, recombinant TIR1 or AFB5 protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

-

Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

-

Binding Assay: Inject the herbicide solutions sequentially over the reference and active flow cells at a constant flow rate. Monitor the change in response units (RU) over time, which corresponds to the binding of the herbicide to the immobilized protein.

-

Dissociation Phase: Following the association phase, flow running buffer over the chip to monitor the dissociation of the herbicide from the protein.

-

Regeneration: Inject a high or low pH solution to strip any remaining bound analyte from the ligand, preparing the surface for the next injection cycle.

-

Data Analysis: After subtracting the reference cell and buffer-only responses, fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 4.2: Arabidopsis thaliana Root Elongation Inhibition Assay

Causality: This whole-organism bioassay provides a quantitative measure of the compound's biological activity (phytotoxicity). Root growth is exquisitely sensitive to auxin concentrations, making it an ideal system to screen for auxinic or anti-auxinic effects.[16] The concentration at which root growth is inhibited by 50% (IC₅₀) is a standard metric for comparing the potency of different compounds.

Step-by-Step Methodology:

-

Plate Preparation: Prepare square petri plates containing half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar. To this medium, add the test compound from a stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Include a solvent control and a positive control (e.g., picloram).

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds (e.g., with 70% ethanol followed by bleach and sterile water washes). Aseptically place 10-15 seeds in a line on the surface of the agar near the top of each plate.

-

Stratification and Growth: Seal the plates and stratify the seeds by storing them at 4°C in the dark for 2-3 days to ensure uniform germination.

-

Incubation: Transfer the plates to a growth chamber and orient them vertically so that the roots grow down along the surface of the agar. Incubate under a long-day photoperiod (16h light / 8h dark) at ~22°C.

-

Measurement and Analysis: After 5-7 days of growth, scan the plates to create high-resolution images. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

-

Data Analysis: For each concentration, calculate the average root length and express it as a percentage of the average root length of the solvent control. Plot the percent inhibition against the log of the herbicide concentration and use a non-linear regression (dose-response) model to calculate the IC₅₀ value.

Protocol 4.3: qRT-PCR for Auxin-Responsive Gene Expression

Causality: This molecular assay validates that the observed phytotoxicity is caused by the intended mechanism of action—the activation of auxin signaling. Measuring the transcript abundance of well-characterized early auxin-responsive genes (like GH3, ACS, and NCED) provides direct evidence of the derepression of ARF transcription factors.[13][17]

Step-by-Step Methodology:

-

Plant Treatment: Grow susceptible seedlings (e.g., 10-day-old Arabidopsis) in liquid culture or on agar plates. Apply the herbicide at a sublethal but active concentration (e.g., the IC₅₀ value determined previously). Include a mock-treated control.

-

Time-Course Sampling: Harvest whole seedlings or specific tissues at various time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours). Immediately flash-freeze the tissue in liquid nitrogen to preserve RNA integrity.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the tissue samples using a commercial kit or Trizol-based method. Assess RNA quality and quantity. Synthesize first-strand complementary DNA (cDNA) from a standardized amount of RNA using a reverse transcriptase enzyme.

-

Primer Design and Validation: Design and validate qPCR primers for the target genes (e.g., AtGH3.3, AtACS7, AtNCED3) and at least two stable reference genes (e.g., ACTIN2, UBQ10) for data normalization.

-

Quantitative PCR (qPCR): Perform the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers. Run the reaction on a real-time PCR cycler.

-

Data Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression for each target gene at each time point, normalized to the reference genes and relative to the mock-treated control at time zero.

Part 5: Representative Data & Interpretation

Quantitative data from the above protocols are essential for comparing the activity of this compound to other known compounds.

Table 1: Comparative Binding Affinities (KD) to Auxin Receptors (Note: Data are representative examples based on published literature for similar compounds.)

| Compound | Receptor Target | Dissociation Constant (KD) | Interpretation |

| IAA (Natural Auxin) | TIR1 | ~35 µM | Moderate affinity to the primary receptor. |

| IAA (Natural Auxin) | AFB5 | ~3 µM | Higher affinity to AFB5 than TIR1. |

| Picloram | TIR1 | > 100 µM | Very weak binding to TIR1. |

| Picloram | AFB5 | ~0.5 µM | Strong and preferential binding to AFB5. |

| 6-Cl-5-CF₃-picolinic acid | AFB5 | ~0.1 µM | Hypothesized high-affinity, specific binding. |

Table 2: Biological Activity from Arabidopsis Root Growth Assay (Note: Data are representative examples based on published literature for similar compounds.)

| Compound | IC₅₀ (Root Growth Inhibition) | Relative Potency |

| IAA (Natural Auxin) | ~100 nM | Baseline |

| Picloram | ~25 nM | 4x more potent than IAA |

| Halauxifen-methyl | ~1.5 nM | ~67x more potent than IAA |

| 6-Cl-5-CF₃-picolinic acid | ~0.5 - 1.0 nM | Potentially >100x more potent than IAA |

Conclusion and Future Directions

The mechanism of action of this compound is a clear example of targeted molecular sabotage. By acting as a high-affinity ligand for the SCF-AFB5 co-receptor complex, it potently and persistently triggers the degradation of Aux/IAA repressors. This single molecular event unleashes a devastating and irreversible cascade of hormonal imbalances, leading to the death of susceptible plants. Understanding this detailed mechanism not only solidifies our knowledge of auxin biology but also provides a rational framework for the future. This includes the design of novel herbicides with improved efficacy and weed spectrums, the management of herbicide resistance, which could arise from mutations in the AFB5 target site, and the development of more sensitive diagnostic tools for detecting off-target herbicide injury.

References

-

Uchida, N., & Torii, K. U. (2019). Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. In Plant Hormones (pp. 147-156). Humana Press, New York, NY. [Link][14]

-

Uchida, N., & Torii, K. U. (2019). Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. Springer Nature Experiments. [Link][18]

-

Liu, Q., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(15), 8840–8848. [Link][12]

-

Bishopp, A., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(2), 475-484. [Link][15]

-

Mashiguchi, K., & Suzuki, M. (2021). Investigation of Auxin Biosynthesis and Action Using Auxin Biosynthesis Inhibitors. In Plant Growth Substances (pp. 1-11). Humana, New York, NY. [Link][19]

-

Yang, Z., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(20), 7083. [Link][16]

-

Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link][7]

-

Feng, S., et al. (2023). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin herbicides. ResearchGate. [Link][20]

-

Liu, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 346. [Link][13]

-

Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [Link][3]

-

Lee, S., & Kim, J. (2020). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 71(10), 2849-2859. [Link][4]

-

Grossmann, K. (2007). Recent developments in auxin biology and new opportunities for auxinic herbicide research. Pesticide Biochemistry and Physiology, 89(1), 1-11. [Link][21]

-

Grossmann, K. (2009). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 28(4), 345-350. [Link][1]

-

Sterling, T. M., & Namuth, D. M. (2005). Auxin and Auxinic Herbicide Mechanism(s) of Action, Part 1: Introduction. UNL Digital Commons. [Link][6]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link][5]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link][2]

-

Shaw, D. R., & Reynolds, D. B. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link][22]

-

Oliveira, M. C., et al. (2014). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 32(3), 627-635. [Link][11]

-

Kelley, K. B., et al. (2009). Evaluation of auxin-responsive genes in soybean for detection of off-target plant growth regulator herbicides. Weed Science, 57(2), 130-137. [Link][17]

-

Florida Department of Agriculture and Consumer Services. (n.d.). Organo-auxin Herbicides. FDACS. [Link][10]

Sources

- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Receptor for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. "Auxin and Auxinic Herbicide Mechanism(s) of Action, Part 1: Introducti" by Tracy M. Sterling and Deana M. Namuth [digitalcommons.unl.edu]

- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. appchemical.com [appchemical.com]

- 10. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 11. scielo.br [scielo.br]

- 12. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of auxin-responsive genes in soybean for detection of off-target plant growth regulator herbicides | Weed Science | Cambridge Core [cambridge.org]

- 18. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons | Springer Nature Experiments [experiments.springernature.com]

- 19. Investigation of Auxin Biosynthesis and Action Using Auxin Biosynthesis Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. experts.illinois.edu [experts.illinois.edu]

- 22. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

The Herbicidal Properties of Picolinic Acid Derivatives: A Technical Guide

Introduction: The Significance of Picolinic Acid Derivatives in Weed Management

Picolinic acid and its derivatives represent a remarkable and enduring class of synthetic auxin herbicides that have played a pivotal role in global agriculture for decades.[1][2][3][4] From the early discovery of broad-spectrum woody plant control agents to the recent development of highly selective and potent molecules, the picolinic acid scaffold has proven to be a versatile foundation for chemical innovation in weed science. These compounds are renowned for their systemic action, effectively translocating within the plant to disrupt vital growth processes, leading to the control of a wide range of problematic broadleaf weeds.[5][6][7][8] This guide provides an in-depth technical exploration of the herbicidal properties of picolinic acid derivatives, intended for researchers, scientists, and professionals engaged in the discovery and development of novel herbicidal solutions. We will delve into the core mechanisms of action, explore the intricate structure-activity relationships that govern their efficacy, and present practical insights into their synthesis and evaluation.

Core Mechanism of Action: Mimicking and Overwhelming Natural Auxin Signaling

The primary mode of action for picolinic acid derivatives is the mimicry of the natural plant hormone indole-3-acetic acid (IAA), a critical regulator of plant growth and development.[5][6][7][9][10][11][12] By binding to auxin receptors, these synthetic compounds induce a state of continuous and uncontrolled growth, ultimately leading to plant death.[5][6][13][14]

Unlike natural auxins, which are tightly regulated within the plant, picolinic acid herbicides are not readily metabolized, leading to a persistent overstimulation of auxin-responsive genes.[12][15] This sustained hormonal imbalance disrupts numerous physiological processes, including cell division, elongation, and differentiation, resulting in characteristic symptoms such as epinasty (twisting of stems and petioles), tissue swelling, and eventual necrosis.[11][16]

Recent research has elucidated that while sharing physiological similarities with other auxin analogs like 2,4-D, picolinic acid herbicides exhibit a distinct binding preference for the F-box protein AFB5 over the more common TIR1 receptor, which is the primary binding protein for IAA.[17] This differential receptor affinity may contribute to their unique herbicidal spectrum and slower evolution of weed resistance.[18]

Caption: Molecular mechanism of picolinic acid derivative herbicides.

Structure-Activity Relationships (SAR): Tailoring Efficacy and Selectivity

The herbicidal activity and selectivity of picolinic acid derivatives are profoundly influenced by the nature and position of substituents on the pyridine ring. The ongoing exploration of these structure-activity relationships (SAR) is a cornerstone of discovering novel and improved herbicides.

Early research led to the development of foundational compounds like picloram and clopyralid.[4] More recent investigations have focused on modifications at the 6-position of the picolinic acid ring, leading to the discovery of the highly potent 6-aryl-picolinates, such as halauxifen-methyl.[2][19][20]

Key SAR insights include:

-

Substitution at the 6-Position: The introduction of aryl or pyrazolyl groups at this position has been shown to significantly enhance herbicidal activity.[2][4][17] This modification can alter the binding affinity for the auxin receptor and influence the molecule's translocation properties within the plant.

-

Substituents on the Pyridine Ring: The presence and positioning of halogen atoms (e.g., chlorine) and amino groups are critical for herbicidal efficacy. These substituents impact the electronic properties of the molecule and its interaction with the receptor binding pocket.

-

Esterification of the Carboxylic Acid: The conversion of the carboxylic acid to an ester, as seen in halauxifen-methyl, can improve foliar uptake and translocation within the plant. The ester is typically hydrolyzed to the active acid form within the plant.[21]

The exploration of SAR is an iterative process, often guided by computational modeling and high-throughput screening of synthesized analogs.

Key Picolinic Acid Derivative Herbicides: A Comparative Overview

The picolinic acid class encompasses a range of commercially significant herbicides, each with a distinct profile of activity, crop selectivity, and environmental behavior.

| Herbicide | Chemical Structure | Year of Introduction | Primary Uses | Key Characteristics |

| Picloram | 4-amino-3,5,6-trichloropicolinic acid | 1963[13] | Broadleaf weed and woody plant control in non-crop areas, rangelands, and pastures.[7][13] | Highly systemic and persistent in soil, providing long-lasting control.[7][8][13] |

| Clopyralid | 3,6-dichloro-2-pyridinecarboxylic acid | 1987[9] | Selective control of broadleaf weeds, particularly in the Asteraceae and Fabaceae families, in cereals, corn, and turf.[5][6][9] | More selective than picloram with moderate soil persistence.[9] |

| Aminopyralid | 4-amino-3,6-dichloropyridine-2-carboxylic acid | 2005[22] | Control of broadleaf weeds, especially thistles and clovers, in pastures and rangelands.[12][22] | High efficacy at low use rates and low toxicity to grasses.[23][24] |

| Halauxifen-methyl | Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | ~2014[15] | Post-emergence control of broadleaf weeds in cereals.[11][15][25] | First member of the arylpicolinate class, effective at low temperatures.[15][25] |

Experimental Protocols: Synthesis and Bio-evaluation

The discovery and development of novel picolinic acid herbicides rely on robust and reproducible experimental protocols for their synthesis and biological evaluation.

General Synthesis of 6-Aryl-Picolinic Acid Derivatives

A common synthetic strategy for novel 6-aryl-picolinic acid derivatives involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the aryl group at the 6-position of a suitably functionalized picolinic acid precursor. Subsequent modifications, such as halogenation, amination, and esterification, are then carried out to generate the final target molecules.

Caption: Generalized synthetic workflow for 6-aryl-picolinic acid derivatives.

Bio-evaluation of Herbicidal Activity

A tiered approach is typically employed for the biological evaluation of new picolinic acid derivatives, starting with in vitro and progressing to in vivo and field trials.

1. In Vitro Root Growth Inhibition Assay (Arabidopsis thaliana):

-

Objective: To rapidly assess the intrinsic herbicidal activity of a large number of compounds.

-

Methodology:

-

Prepare sterile agar plates containing various concentrations of the test compounds.

-

Place surface-sterilized Arabidopsis thaliana seeds on the plates.

-

Incubate the plates vertically under controlled light and temperature conditions.

-

After a set period (e.g., 7-10 days), measure the primary root length.

-

Calculate the IC50 value (the concentration that inhibits root growth by 50%) for each compound.[2][3]

-

2. Greenhouse Pot Studies:

-

Objective: To evaluate the post-emergence herbicidal activity of promising compounds on a range of weed and crop species.

-

Methodology:

-

Grow various weed and crop species in individual pots in a greenhouse.

-

At a specific growth stage (e.g., 2-4 leaf stage), apply the test compounds as a foliar spray at different rates.

-

Include appropriate controls (untreated and commercial standards).

-

Visually assess the percentage of weed control and crop injury at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

3. Field Trials:

-

Objective: To evaluate the efficacy and crop safety of lead compounds under real-world agricultural conditions.

-

Methodology:

-

Establish replicated field plots in target geographical regions.

-

Apply the test compounds at various rates and timings, mimicking commercial application practices.

-

Assess weed control, crop yield, and any potential phytotoxicity.

-

Monitor the environmental fate of the compound, including soil persistence and potential for off-target movement.

-

Environmental Fate and Considerations

The environmental persistence of picolinic acid herbicides is a critical consideration in their development and use. While persistence can provide extended weed control, it also raises concerns about potential carryover to subsequent sensitive crops and the potential for groundwater contamination.[8][13][26][27]

-

Soil Persistence: The half-life of picolinic acid derivatives in soil can vary significantly depending on the specific molecule, soil type, and environmental conditions. For example, picloram is known for its long soil persistence, while newer compounds like halauxifen-methyl have been designed for more rapid degradation.[19][28]

-

Mobility: Some picolinic acid herbicides are relatively mobile in soil and can have the potential to leach into groundwater, particularly in sandy soils with low organic matter.[11][29]

-

Degradation: Microbial degradation is a primary route of dissipation for many picolinic acid herbicides in the soil.[24]

Careful management practices, including adherence to label recommendations for application rates and crop rotation restrictions, are essential to mitigate the potential environmental risks associated with these herbicides.[15]

Weed Resistance and Management

While the development of weed resistance to synthetic auxin herbicides has been slower compared to other modes of action, it is an increasing concern.[18] The primary mechanism of resistance is often enhanced metabolism of the herbicide by the resistant weed biotype.

To prolong the utility of picolinic acid herbicides, integrated weed management strategies are crucial. These include:

-

Rotation of Herbicides: Using herbicides with different modes of action in successive seasons.

-

Tank-Mixing: Applying a combination of herbicides with different modes of action in a single application.

-

Cultural Practices: Employing non-chemical weed control methods such as crop rotation, cover cropping, and mechanical tillage.

Conclusion and Future Perspectives

The picolinic acid derivatives continue to be a vital and evolving class of herbicides. Their unique mode of action and broad-spectrum efficacy have made them indispensable tools for weed management in a variety of agricultural and non-crop settings. Future research will undoubtedly focus on the discovery of new derivatives with enhanced selectivity, improved environmental profiles, and novel mechanisms to combat the growing challenge of herbicide resistance. The strategic application of advanced synthetic chemistry, computational modeling, and high-throughput biological screening will be paramount in unlocking the next generation of picolinic acid-based herbicidal solutions.

References

- Halauxifen-methyl a new herbicide for the control of broadleaf weeds in cereals. (n.d.). Association of Applied Biologists.

- Aminopyralid (Ref: XDE 750). (n.d.). University of Hertfordshire.

- Halauxifen-Methyl. (2014, September 16). Health Canada.

- What Makes Clopyralid a Reliable Herbicide for Broadleaf Weed Control? (2025, July 29). King Quenson.

- Clopyralid - Active Ingredient Page. (n.d.). Chemical Warehouse.

- Picloram - Active Ingredient Page. (n.d.). Chemical Warehouse.

- Clopyralid Herbicide. (n.d.). Solutions Pest & Lawn.

- Picloram. (n.d.). Grokipedia.

- Clopyralid Roadside Vegetation Management Herbicide Fact Sheet. (2017, July 1). Washington State Department of Transportation.

- Clopyralid Use, Usage and Benefits. (2020, March 25). Regulations.gov.

- Aminopyralid Roadside Vegetation Management Herbicide Fact Sheet. (n.d.). Washington State Department of Transportation.

- Picloram Herbicide. (n.d.). Solutions Pest & Lawn.

- Public Release Summary on the Evaluation of the New Active Constituent Halauxifen-methyl in the Product GF-2685 Herbicide. (n.d.). Australian Pesticides and Veterinary Medicines Authority.

- Aminopyralid. (n.d.). Wikipedia.

- Aminopyralid Family of Herbicides. (n.d.). Dow AgroSciences.

- Structures of various picolinic acid auxin herbicides and... (n.d.). ResearchGate.

-

Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Retrieved from [Link]

-

Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Retrieved from [Link]

-

Liu, Q., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 299. Retrieved from [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Picloram – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

- Expert Insight: How Picloram Stands Out Among Herbicides. (2025, March 6). Bush Chemicals.

- Halauxifen-methyl. (n.d.). Minnesota Department of Agriculture.

- Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. (2015). American Chemical Society.

-

Aminopyralid (Herbicide) Use in Pastures and Hayfields. (2023, July 12). N.C. Cooperative Extension. Retrieved from [Link]

-

Picolinic acid family of herbicides - management of invasive plants in the western usa. (n.d.). Dr. Delena Norris-Tull. Retrieved from [Link]

-

Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Institutes of Health. Retrieved from [Link]

-

Liu, Q., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(15), 8840-8848. Retrieved from [Link]

-

Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Retrieved from [Link]

-

Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin... (n.d.). ResearchGate. Retrieved from [Link]

-

Liu, Q., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. PubMed. Retrieved from [Link]

-

The Eight Modes of Action. (n.d.). Plant and Soil Sciences eLibrary. Retrieved from [Link]

-

Persistent Herbicides. (n.d.). US Composting Council. Retrieved from [Link]

-

Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. (2023, November 18). Drug Discovery. Retrieved from [Link]

-

Persistent Herbicides. (2015, February 24). Composting Council Research & Education Foundation. Retrieved from [Link]

-

Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). Virginia Tech. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Makes Clopyralid a Reliable Herbicide for Broadleaf Weed Control? [jindunchemical.com]

- 6. chemicalwarehouse.com [chemicalwarehouse.com]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. bushchemicals.com [bushchemicals.com]

- 9. Clopyralid Herbicide | ePestSolutions [solutionsstores.com]

- 10. solutionsstores.com [solutionsstores.com]

- 11. mda.state.mn.us [mda.state.mn.us]

- 12. Aminopyralid (Herbicide) Use in Pastures and Hayfields | N.C. Cooperative Extension [polk.ces.ncsu.edu]

- 13. grokipedia.com [grokipedia.com]

- 14. wsdot.wa.gov [wsdot.wa.gov]

- 15. canada.ca [canada.ca]

- 16. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]

- 17. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 18. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. apvma.gov.au [apvma.gov.au]

- 22. Aminopyralid - Wikipedia [en.wikipedia.org]

- 23. wsdot.wa.gov [wsdot.wa.gov]

- 24. howplantswork.wordpress.com [howplantswork.wordpress.com]

- 25. cabidigitallibrary.org [cabidigitallibrary.org]

- 26. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]

- 27. compostingcouncil.org [compostingcouncil.org]

- 28. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 29. Aminopyralid (Ref: XDE 750) [sitem.herts.ac.uk]

An In-depth Technical Guide to the Structure-Activity Relationship of Trifluoromethyl-Substituted Picolinic Acids

Foreword

In the landscape of modern medicinal and agricultural chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological efficacy and optimizing physicochemical properties. Among the vast arsenal of functional groups available to the synthetic chemist, the trifluoromethyl group stands out for its profound and often beneficial impact on a molecule's character. When appended to the versatile picolinic acid framework, a scaffold of significant interest in its own right, the resulting trifluoromethyl-substituted picolinic acids represent a class of compounds with compelling and tunable biological activities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of these molecules, offering insights for researchers, scientists, and professionals in drug and agrochemical development.

The Strategic Importance of the Trifluoromethyl-Picolinic Acid Combination